![molecular formula C36H58O8 B1647179 (2R,3R,4S,5R,6R)-2-[[(1S,2S,4S,5R,8R,9R,10S,13S,14R,17S,18R)-2-Hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxane-3,4,5-triol CAS No. 99365-20-5](/img/structure/B1647179.png)
(2R,3R,4S,5R,6R)-2-[[(1S,2S,4S,5R,8R,9R,10S,13S,14R,17S,18R)-2-Hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxane-3,4,5-triol
Overview
Description
(2R,3R,4S,5R,6R)-2-[[(1S,2S,4S,5R,8R,9R,10S,13S,14R,17S,18R)-2-Hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxane-3,4,5-triol is a natural product found in Bupleurum chinense, Bupleurum marginatum, and Clinopodium chinense with data available.
Scientific Research Applications
Prosaikogenin F, known by its complex chemical name (2R,3R,4S,5R,6R)-2-[[(1S,2S,4S,5R,8R,9R,10S,13S,14R,17S,18R)-2-Hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxane-3,4,5-triol, has several scientific research applications. Here is a comprehensive analysis focusing on unique applications:
Anti-Cancer Research
Prosaikogenin F has been investigated for its anti-cancer effects. Studies have shown that it can markedly inhibit the growth of human colon cancer cell lines . The IC50 values of Prosaikogenin F on HCT 116 cancer cells suggest a significant anti-cancer effect .
Pharmacological Properties
Saikosaponins are known for their biological and pharmacological activities. Prosaikogenin F is associated with various pharmacological effects including:
Enzymatic Hydrolysis
Prosaikogenin F can be produced by recombinant enzymatic hydrolysis of Saikosaponin . This process is significant for obtaining high-purity compounds for research and potential therapeutic use.
Mechanism of Action
Target of Action
Prosaikogenin F, also known as (2R,3R,4S,5R,6R)-2-[[(1S,2S,4S,5R,8R,9R,10S,13S,14R,17S,18R)-2-Hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxane-3,4,5-triol, primarily targets cancer cells . The compound has been shown to have stronger anti-cancer bioactivity than saikosaponin A .
Mode of Action
The interaction of Prosaikogenin F with its targets results in the inhibition of cancer cell growth . The compound is a secondary glycoside of saikosaponin A, and its anti-cancer effects are achieved through its interaction with cancer cells .
Biochemical Pathways
Prosaikogenin F affects the biochemical pathways involved in cancer cell proliferation . The compound is produced by the enzymatic hydrolysis of saikosaponin A and D, which are converted into saikogenin F via Prosaikogenin F . This process affects the biochemical pathways that regulate cancer cell growth and proliferation .
Pharmacokinetics
It is known that the compound is produced by the enzymatic hydrolysis of saikosaponin a and d This process could potentially influence the bioavailability of the compound
Result of Action
The molecular and cellular effects of Prosaikogenin F’s action include the inhibition of cancer cell growth . The compound has been shown to markedly inhibit the growth of the human colon cancer cell line HCT 116 .
Action Environment
The action, efficacy, and stability of Prosaikogenin F can be influenced by environmental factors such as pH conditions . For instance, the active chemical constituent of Prosaikogenin F is unstable under acidic conditions due to a 13,28-epoxy-ether moiety at the D ring of its aglycone . Therefore, the selection of a proper enzyme with high capacity is a vital step under strictly controlled pH conditions .
properties
IUPAC Name |
(2R,3R,4S,5R,6R)-2-[[(1S,2S,4S,5R,8R,9R,10S,13S,14R,17S,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H58O8/c1-20-26(39)27(40)28(41)29(43-20)44-25-10-11-31(4)21(32(25,5)18-37)8-12-33(6)22(31)9-13-36-23-16-30(2,3)14-15-35(23,19-42-36)24(38)17-34(33,36)7/h9,13,20-29,37-41H,8,10-12,14-19H2,1-7H3/t20-,21-,22-,23-,24+,25+,26+,27+,28-,29+,31+,32+,33-,34+,35-,36+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSVJIGMYVWUJL-WMYDXDAXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3C=C[C@@]56[C@]4(C[C@@H]([C@@]7([C@H]5CC(CC7)(C)C)CO6)O)C)C)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H58O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001316977 | |
Record name | Prosaikogenin F | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001316977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
618.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Prosaikogenin F | |
CAS RN |
99365-20-5 | |
Record name | Prosaikogenin F | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99365-20-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Prosaikogenin F | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001316977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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